molecular formula C6H3BrINO B1375926 5-Bromo-2-iodonicotinaldehyde CAS No. 1289096-50-9

5-Bromo-2-iodonicotinaldehyde

Cat. No.: B1375926
CAS No.: 1289096-50-9
M. Wt: 311.9 g/mol
InChI Key: YNBGXJXJJFOUNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodonicotinaldehyde (CAS 1289018-37-6) is a versatile pyridine-carbaldehyde building block extensively used in organic synthesis and pharmaceutical research . Its molecular formula is C₆H₃BrINO with a molecular weight of 311.90 g/mol . The compound is characterized by the presence of both bromo and iodo substituents on the pyridine ring, which allow for selective and sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . This enables researchers to create a diverse array of complex, biaryl, and other conjugated chemical structures. The highly reactive aldehyde group provides a distinct site for further derivatization, for instance, through condensation reactions to form hydrazones or other valuable intermediates . This multi-functional reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds, which are often explored for their potential biological activities . It is employed as a key scaffold in the design and synthesis of drug candidates and agrochemicals, as well as in the development of ligands for catalysis and applications in materials science . The product is for research purposes and should be stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBGXJXJJFOUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Iodonicotinaldehyde

De Novo Synthesis Pathways to the Nicotinaldehyde Core

De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, offers a versatile approach to the fundamental nicotinaldehyde skeleton. Several classical methods for pyridine (B92270) ring formation can be adapted for this purpose.

One of the most prominent methods is the Hantzsch Dihydropyridine (B1217469) Synthesis . This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which can then be aromatized to the corresponding pyridine derivative through oxidation. wikipedia.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the pyridine ring by choosing appropriately substituted starting materials. organic-chemistry.org

Another significant pathway is the Guareschi-Thorpe Synthesis , which yields substituted 2-hydroxypyridines (or their tautomeric 2-pyridones) through the condensation of a β-ketoester with a cyanoacetamide equivalent in the presence of a base. rsc.orgrsc.orgdrugfuture.com While this method introduces a hydroxyl group that would require subsequent removal or conversion, it provides a reliable route to highly substituted pyridine cores. rsc.org

Modern adaptations of these classical reactions focus on improving yields and simplifying procedures. For instance, advanced Guareschi-Thorpe syntheses have been developed using ammonium carbonate in aqueous media, enhancing the green profile of the reaction. rsc.orgrsc.org These de novo strategies are fundamental for building the pyridine core, which can then be subjected to further functionalization to yield the target molecule.

Regioselective Halogenation Strategies for Nicotinaldehyde Precursors

The introduction of bromine at the C5 position and iodine at the C2 position of the pyridine ring requires precise control of regioselectivity. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, and the position of substitution is heavily influenced by the reaction conditions and existing substituents. pearson.comquimicaorganica.org

A common strategy involves the stepwise halogenation of a pre-existing pyridine or nicotinaldehyde precursor. The order of halogen introduction is critical for achieving the desired substitution pattern. A more direct route involves the functionalization of a dihalogenated precursor, such as 5-bromo-2-iodopyridine (B1269129). chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Targeted Bromination Protocols

Bromination of the pyridine ring typically occurs at the 3- (or β-) position under electrophilic conditions due to the deactivating effect of the nitrogen atom. quimicaorganica.orgacs.org To achieve bromination at the 5-position, the directing effects of other substituents must be leveraged. If starting from a 2-substituted pyridine, the electronic properties of that substituent will dictate the position of further electrophilic attack.

Alternatively, a ring-opening and closing strategy can be employed. The Zincke reaction, for instance, temporarily transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation at the position corresponding to C3 and C5 of the original ring. nih.gov

Directed Iodination Methodologies

Direct iodination of the pyridine ring is often challenging. However, the 2-position is susceptible to nucleophilic attack or can be activated for halogenation. slideshare.net A highly effective method for introducing iodine at the C2 position is through a halogen exchange (Finkelstein-type) reaction. Starting with a more readily available 2-bromopyridine (B144113) or 2-chloropyridine (B119429) derivative, treatment with an iodide source, such as sodium iodide, can efficiently yield the 2-iodopyridine. chemicalbook.comchemicalbook.com

For example, the synthesis of the key intermediate 5-bromo-2-iodopyridine is often accomplished by treating 2,5-dibromopyridine (B19318) with hydriodic acid and sodium iodide. chemicalbook.comchemicalbook.com This reaction proceeds via a halogen exchange mechanism, selectively replacing the more labile bromine atom at the 2-position with iodine.

Sequential Halogenation Strategies for Optimized Yield and Selectivity

The most practical route to 5-bromo-2-iodonicotinaldehyde often begins with a commercially available or readily synthesized dihalopyridine. The synthesis of the key precursor, 5-bromo-2-iodopyridine, provides a clear example of an optimized sequential halogenation strategy.

A common and effective method starts with 2,5-dibromopyridine. The bromine atom at the C2 position is more reactive towards nucleophilic substitution and halogen exchange than the one at C5. This differential reactivity allows for selective replacement.

Table 1: Synthesis of 5-Bromo-2-iodopyridine via Halogen Exchange

Starting MaterialReagentsConditionsYieldReference
2,5-DibromopyridineHydriodic acid (57% aq.), Sodium iodide (NaI)Reflux, 24 h55% chemicalbook.comchemicalbook.com
2,5-Dibromopyridinen-Butyllithium, then Iodine (I₂)-78 °CNot specified guidechem.com

This table summarizes reported methods for the synthesis of the key intermediate 5-bromo-2-iodopyridine.

The first entry in the table highlights a robust method where 2,5-dibromopyridine is heated with hydriodic acid and sodium iodide, leading to the selective exchange of the C2-bromine for iodine. chemicalbook.comchemicalbook.com This approach provides the desired dihalopyridine precursor in a single, efficient step.

Formylation Reactions for the Introduction of the Aldehyde Functionality

With the 5-bromo-2-iodopyridine core in hand, the final step is the introduction of the aldehyde group at the 3-position (nicotinaldehyde). Given the presence of two halogen atoms, a metal-halogen exchange followed by quenching with a formylating agent is a highly effective strategy.

The iodine atom at the C2 position is more susceptible to metal-halogen exchange than the bromine at C5. However, directed ortho-metalation can also be used. By carefully controlling the reaction conditions, such as using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, it is possible to deprotonate the C3 position. The resulting organolithium species can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. commonorganicchemistry.com

An alternative is the Vilsmeier-Haack reaction , which typically formylates electron-rich aromatic rings. organic-chemistry.org While challenging for electron-deficient pyridines, modifications and specific substrates can make this reaction viable. chemrxiv.orgresearchgate.net Recent developments have shown that a one-pot, multistep strategy involving the formation of streptocyanine intermediates can achieve meta-selective C-H formylation of pyridines, overcoming the limitations of the classical Vilsmeier-Haack reaction. acs.orgnih.gov

Table 2: Representative Formylation Methodologies

StrategyPrecursorReagentsKey IntermediateReference
Directed Metalation-Formylation5-Bromo-2-iodopyridine1. LDA or n-BuLi 2. DMF3-Lithio-5-bromo-2-iodopyridine commonorganicchemistry.com
Vilsmeier-Haack (modified)Pyridine derivativePOCl₃, DMFVilsmeier reagent (electrophile) organic-chemistry.org
Streptocyanine IntermediatePyridineDNPCl, Secondary amine, Vilsmeier reagentStreptocyanine acs.orgnih.gov

This table outlines common strategies for introducing an aldehyde group onto a pyridine ring, applicable to the synthesis of this compound.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the synthesis of this compound, several strategies can be employed to create a more sustainable pathway.

Solvent Selection : Traditional organic syntheses often use hazardous solvents. Replacing these with greener alternatives such as water, ethanol, or ionic liquids, where possible, can significantly reduce environmental impact. frontiersin.org For example, multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses have been successfully adapted to run in aqueous media. wikipedia.orgrsc.org

Catalysis : The use of catalytic reagents instead of stoichiometric ones minimizes waste. For halogenation and formylation steps, exploring catalytic methods can improve atom economy. Copper-catalyzed reactions, for instance, have been developed for the formylation of certain heterocyclic C-H bonds. rsc.org

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation or mechanochemistry (ball milling) can shorten reaction times and reduce energy consumption. tandfonline.comunigoa.ac.in These methods have been successfully applied to the synthesis of various heterocyclic compounds and can be explored for the pathways described here. tandfonline.comrasayanjournal.co.in

Atom Economy : De novo syntheses and multicomponent reactions are inherently more atom-economical as they construct complex molecules from simple building blocks in fewer steps, generating less waste compared to lengthy linear syntheses with multiple protection/deprotection steps. wikipedia.orgfrontiersin.org

By integrating these green chemistry principles, the synthesis of this compound can be optimized not only for yield and selectivity but also for environmental sustainability.

Solvent-Free and Reduced-Solvent Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free or reduced-solvent synthetic methods is a primary goal of green chemistry. These approaches not only minimize waste but can also lead to higher reaction rates and easier product isolation.

One promising solvent-free technique applicable to the synthesis of pyridine derivatives is mechanochemistry, which involves grinding solid reactants together, sometimes with a catalytic amount of a solid catalyst. This method has been successfully employed for the synthesis of various functionalized pyridines. For instance, the Hantzsch-like multi-component condensation reaction to produce pyridines has been effectively carried out under solvent-free conditions at elevated temperatures, catalyzed by solid heteropolyacids. conicet.gov.ar While this specific reaction may not directly yield this compound, the principle of a solvent-free condensation to form a pyridine ring could be adapted.

Another widely adopted reduced-solvent or solvent-free approach is microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govdergipark.org.trmtak.huresearchgate.netnih.gov The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully demonstrated using this technique, often in the absence of a traditional solvent or in a high-boiling, minimal-solvent system. nih.govnih.gov For the synthesis of a precursor to this compound, a microwave-assisted approach could be envisioned for the key pyridine ring formation step or subsequent functionalization steps.

A hypothetical solvent-free approach to a precursor of this compound is presented in the table below, based on analogous reactions for other pyridine derivatives.

Reaction TypeReactantsConditionsPotential OutcomeReference Analogy
Mechanochemical Hantzsch-like CondensationBromo- and iodo-substituted dicarbonyl compound, an aldehyde, and an ammonia sourceGrinding at 80°C with a solid acid catalystFormation of a substituted dihydropyridine ring, a precursor to the final product conicet.gov.ar
Microwave-Assisted SynthesisHalogenated precursorsMicrowave irradiation, neat or with minimal high-boiling solventRapid formation of the pyridine core or functional group interconversion nih.govdergipark.org.trnih.gov

Catalytic Systems for Sustainable Production

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of functionalized pyridines like this compound, several catalytic strategies could be employed.

Transition-Metal Catalysis for C-H Functionalization:

A powerful strategy for the synthesis of highly substituted pyridines is the direct functionalization of C-H bonds, catalyzed by transition metals such as palladium and nickel. beilstein-journals.orgrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. For instance, palladium-catalyzed C-H activation has been extensively used for the arylation, alkylation, and halogenation of the pyridine ring with high regioselectivity. rsc.org A nickel-based catalytic system has been developed for the C3-alkenylation of pyridines, demonstrating the ability to override the intrinsic electronic bias of the pyridine ring. nih.gov Such catalytic systems could potentially be adapted to introduce the bromo or iodo substituents at the desired positions on a pre-formed nicotinic aldehyde scaffold.

Catalyst-Free Formylation of Halopyridines:

Recent research has demonstrated a novel, two-step method for the formylation of fluoropyridines that operates under catalyst-free conditions. nih.gov This method involves the reaction of the halopyridine with a silylformamidine, which exists in equilibrium with its carbenic form, leading to C-H insertion and the formation of an aminal, which is then hydrolyzed to the corresponding aldehyde. nih.gov The authors of the study suggest that this methodology could be extended to other halopyridines. nih.gov This presents a potentially sustainable and direct route to a halonicotinaldehyde precursor, avoiding the use of metal catalysts.

Photocatalysis and Biocatalysis:

Emerging sustainable technologies like photocatalysis and biocatalysis offer environmentally benign alternatives for chemical synthesis. Photocatalytic methods, utilizing visible light and a photosensitizer, can drive a variety of organic transformations under mild conditions. acs.orgnih.gov For example, the photoredox alkylation of halopyridines has been reported, proceeding via the generation of pyridyl radicals. nih.gov Biocatalytic approaches, using enzymes, can offer unparalleled selectivity and operate in aqueous media under ambient conditions. rsc.org While specific applications for the synthesis of this compound are yet to be developed, these fields represent a promising frontier for the sustainable production of fine chemicals.

The table below summarizes potential catalytic approaches for the synthesis of this compound based on methodologies for related compounds.

Catalytic ApproachCatalyst/ReagentReaction TypePotential ApplicationReference Analogy
Transition-Metal CatalysisPalladium or Nickel complexesC-H Halogenation/Cross-CouplingIntroduction of bromo and iodo substituents onto the pyridine ring beilstein-journals.orgrsc.orgnih.gov
Catalyst-Free FormylationSilylformamidineC-H Insertion/FormylationDirect formylation of a 3-bromo-6-iodopyridine precursor nih.gov
PhotocatalysisPhotoredox catalyst (e.g., Iridium complex)Radical additionFunctionalization of a halopyridine precursor nih.gov

Advanced Reactivity and Mechanistic Insights of 5 Bromo 2 Iodonicotinaldehyde

Halogen Dance Reactions and Regioselective Isomerization Pathways

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This reaction is driven by thermodynamics, proceeding towards the most stable carbanionic intermediate. wikipedia.org The process typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the ring, initiating the halogen's "dance." wikipedia.orgnih.gov

For 5-Bromo-2-iodonicotinaldehyde, the most acidic protons are at the C4 and C6 positions, adjacent to the electron-withdrawing aldehyde and ring nitrogen, respectively. Deprotonation by a strong base would likely occur at one of these sites. Following deprotonation, a sequence of halogen-metal exchanges can lead to the migration of either the bromine or iodine atom. wikipedia.org Given that iodine is more labile, it would be the more likely halogen to participate in the migration. The reaction propagates through a chain process where the lithiated intermediate abstracts a halogen from another molecule of the starting material, eventually leading to a thermodynamically more stable isomer. wikipedia.org The selectivity of these reactions is often highly dependent on temperature, with kinetic products favored at lower temperatures and thermodynamic products at higher temperatures. nih.gov

Table 1: Temperature Dependence of Halogen Dance Selectivity in a Dihalopyridine System nih.gov This table illustrates the principle of temperature-dependent selectivity in a related dihalopyridine system, which is applicable to this compound.

Entry Substrate Base Temperature (°C) Major Product Product Ratio (Kinetic:Thermodynamic)
1 2-chloro-3-bromopyridine LDA -60 2-chloro-3-bromo-4-deutero-pyridine (Kinetic) -
2 2-chloro-3-bromopyridine LDA -20 2-chloro-4-deutero-3-bromopyridine (Thermodynamic) -

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, such as pyridine (B92270). wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho or para to a leaving group stabilizes this intermediate and activates the ring towards nucleophilic attack. wikipedia.org

In this compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, significantly activating the C2 and C4 positions for nucleophilic attack. youtube.com

Reactivity at C2: The iodine atom at the C2 position is an excellent leaving group and is positioned ortho to the ring nitrogen. This makes it highly susceptible to displacement by nucleophiles.

Reactivity at C5: The bromine atom at the C5 position is less activated. It is meta to the ring nitrogen and lacks a strong para-activating group, making it significantly less reactive towards SNAr compared to the C2-iodo group.

Therefore, nucleophilic attack is highly regioselective, occurring almost exclusively at the C2 position to displace the iodide. The relative reactivity of halogens as leaving groups in SNAr reactions on electron-deficient rings often follows the trend F > Cl > Br > I, not because of leaving group ability in the elimination step, but because the high electronegativity of fluorine strongly polarizes the carbon, making it more electrophilic for the rate-determining nucleophilic attack. youtube.comyoutube.com However, in dihalogenated pyridines containing different halogens, the positional activation by the ring nitrogen is typically the dominant factor. Recent studies also suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, especially on heteroaromatic systems. researchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.orguoanbar.edu.iq This deactivation is comparable to that of a nitrobenzene (B124822) ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This places a positive charge on the ring, further increasing the deactivation. uoanbar.edu.iqwikipedia.org

Consequently, EAS reactions on pyridine substrates like this compound are extremely difficult and require harsh conditions, such as high temperatures. libretexts.orgnih.gov If a reaction were to occur, substitution is directed to the C3 and C5 positions, which have the highest relative electron density. libretexts.orguoanbar.edu.iq In this specific molecule, both the C3 and C5 positions are already substituted. The remaining C4 and C6 positions are highly electron-deficient. Therefore, the potential for further electrophilic substitution on the pyridine ring of this compound is exceptionally low. Any forced electrophilic attack would likely occur on a less deactivated position, but the presence of multiple deactivating groups makes such a reaction synthetically unviable.

C-H Functionalization Strategies Utilizing this compound

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govrsc.org For pyridines, which are challenging substrates due to their electron-poor nature, transition-metal catalysis has enabled regioselective reactions at various positions. nih.govresearchgate.net

Functionalization of the C-H bonds distal to the ring nitrogen (C3 and C4) is more challenging than at the C2 position. nih.gov For this compound, the available C-H bonds are at the C4 and C6 positions. Non-directed, palladium-catalyzed C3-arylation of pyridines has been achieved using specific catalyst systems, demonstrating the feasibility of functionalizing positions not activated by proximity to the nitrogen. nih.gov Similar strategies could potentially be adapted to target the C4 or C6 positions of this substrate, though regioselectivity between these two sites would be a significant challenge.

The aldehyde group at the C3 position can act as a directing group to control the regioselectivity of C-H activation. Carbonyl groups are known to direct transition metal catalysts (like Rh, Ru, or Pd) to functionalize an ortho C-H bond. In the case of this compound, the C4-H bond is ortho to the aldehyde. This makes it a prime target for directed C-H functionalization reactions, such as arylation, alkylation, or olefination. nih.govbeilstein-journals.org This strategy provides a reliable pathway to introduce substituents specifically at the C4 position, a site that is difficult to access through other conventional methods.

Table 2: Examples of Directed C-H Functionalization on Pyridine Scaffolds nih.govbeilstein-journals.org This table provides examples of how directing groups on pyridine rings can guide C-H functionalization, a principle directly applicable to the aldehyde group in this compound.

Directing Group Position Target C-H Catalyst System Reaction Type
Picolinamide C2 C3 Rh(III) Hydroarylation
N,N-diethylcarboxamide C2 C3 Pd(II) Arylation
Aldehyde C3 C4 (ortho) Ir(I) Alkylation

Radical Reactions and Single Electron Transfer (SET) Processes Involving Halogenated Nicotinaldehydes

Halogenated aromatic compounds can participate in reactions involving radical intermediates or single electron transfer (SET) processes. These pathways offer reactivity patterns distinct from polar, two-electron mechanisms.

Free-radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light or radical initiators. wikipedia.orgyoutube.com In this compound, the carbon-halogen bonds are susceptible to homolytic cleavage. The C-I bond is significantly weaker than the C-Br bond, and would therefore be the preferred site for radical abstraction or fragmentation under thermal or photochemical conditions.

Single electron transfer (SET) from a potent reducing agent (e.g., an alkali metal) can transfer an electron into the π-system of the pyridine ring to form a radical anion. libretexts.org This highly reactive intermediate can then fragment by ejecting the most stable halide anion. Given that iodide is a better leaving group than bromide, the radical anion of this compound would be expected to lose an iodide ion to generate a pyridyl radical at the C2 position. This radical could then be trapped by a hydrogen atom source or another radical species. Such SET processes are foundational to reactions like the Birch reduction and certain organocuprate couplings. libretexts.orgsemanticscholar.org

Kinetic and Thermodynamic Considerations in Transformations of this compound

The reactivity of this compound is governed by the intricate interplay of its structural features: a pyridine ring, an electron-withdrawing aldehyde group, and two different halogen substituents. The kinetic and thermodynamic parameters of its transformations are dictated by the relative stability of reactants, intermediates, transition states, and products. While specific experimental data for this compound is scarce, a detailed analysis can be constructed based on established principles of physical organic chemistry and data from analogous systems.

The primary sites of reactivity on this compound are the carbon-halogen bonds. The significant difference in the bond dissociation energies of the C–I and C–Br bonds is a critical factor in determining the chemoselectivity of many reactions. Generally, the carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond. This principle is fundamental to predicting which halogen will participate in a given transformation, particularly in cross-coupling reactions.

The general order of bond strength for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity in reactions where the carbon-halogen bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling, follows the order I > Br > Cl > F.

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Bond Length (nm) Bond Energy (kJ/mol)
C-Br 0.193 290
C-I 0.214 228

This table presents generalized data for alkyl halides to illustrate the trend in bond length and energy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are cornerstone transformations for aryl halides. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) complex. The kinetics of this step are highly dependent on the nature of the halogen. The weaker C-I bond in this compound will undergo oxidative addition to a Pd(0) catalyst much more readily than the C-Br bond. This provides a strong kinetic basis for selective functionalization at the 2-position.

The electronic nature of the substituents on the pyridine ring also plays a crucial role. The aldehyde group at the 3-position and the bromine atom at the 5-position are both electron-withdrawing groups. These groups decrease the electron density on the pyridine ring, which can influence the rate of oxidative addition. For instance, in Sonogashira couplings, electron-withdrawing substituents on the aryl halide have been shown to lower the activation barrier for the reaction.

While specific activation parameters for this compound are not available, data from related systems provide insight into the energetic landscape of these reactions. Kinetic studies on the Sonogashira coupling of various aryl halides have determined activation enthalpies (ΔH‡) and entropies (ΔS‡), which highlight the differences in reactivity.

Table 2: Activation Parameters for Sonogashira Coupling of Representative Aryl Halides

Aryl Halide Type ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Aryl Iodides (ArI) 48 - 62 -71 to -39
Aryl Bromides (ArBr) 54 - 82 -55 to 11

Data from a high-throughput kinetic study of Sonogashira reactions, demonstrating the generally lower activation enthalpy for aryl iodides compared to aryl bromides.

This data illustrates that, from a kinetic standpoint, reactions at the iodo-substituted position are favored due to a lower activation energy barrier. Thermodynamically, the formation of a new carbon-carbon or carbon-heteroatom bond at the expense of the weaker C-I bond is generally an exothermic and exergonic process, driving the reaction toward the products.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the kinetic profile of nucleophilic aromatic substitution (SNAr) can be more complex. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

The rate-determining step is usually the initial nucleophilic attack. This step is favored by factors that can stabilize the negatively charged intermediate. The presence of strong electron-withdrawing groups, such as the aldehyde at the 3-position and the nitrogen atom within the pyridine ring, is crucial for activating the substrate towards SNAr. These features help to delocalize the negative charge of the Meisenheimer complex.

The "element effect" in SNAr often shows a leaving group reactivity order of F > Cl ≈ Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, even though the C-F bond is the strongest. However, in reactions of 2-substituted N-methylpyridinium ions, the mechanism can shift, with the deprotonation of the addition intermediate becoming rate-determining, leading to a different reactivity order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I). For this compound, while SNAr is possible, the high reactivity of the C-I bond in other pathways, like cross-coupling, often makes it the preferred site of transformation under those conditions.

Substituent Effects and Hammett Relationships

The electronic influence of the bromo and aldehyde substituents on the reaction rates can be quantitatively estimated using linear free-energy relationships, such as the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).

Both the bromo group (in the meta position relative to the C-I bond) and the aldehyde group (in the ortho position) have positive σ values, indicating they are electron-withdrawing. This would generally lead to an increase in the rate of reactions that are accelerated by decreased electron density at the reaction center, such as nucleophilic attack. The magnitude of the reaction constant, ρ, provides insight into the mechanism of a reaction; for example, a large positive ρ value suggests the buildup of negative charge in the transition state. While specific Hammett plots for this system are not available, the known σ values for bromo and formyl groups predict an activated system for certain transformations.

Derivatization Strategies and Synthetic Transformations of 5 Bromo 2 Iodonicotinaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-Bromo-2-iodonicotinaldehyde is the cornerstone of its utility in sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0), than the C-Br bond. This inherent difference in reactivity allows for the selective functionalization at the 2-position, leaving the 5-bromo position intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl and Aryl-Alkyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce a variety of aryl and alkyl groups. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, and base, regioselective coupling can be achieved. For instance, a related compound, 5-bromo-2-tosyloxynicotinaldehyde, has been shown to undergo chemoselective Suzuki-M iyaura reactions, highlighting the potential for selective transformations on similar dihalogenated pyridine (B92270) systems researchgate.net. The greater reactivity of the C-I bond would be expected to direct the initial Suzuki-Miyaura coupling to the 2-position of this compound.

Catalyst SystemCoupling PartnerPosition of FunctionalizationReference
Pd(PPh₃)₄ / Na₂CO₃Arylboronic acidPreferentially at the 2-position (C-I)General principle of reactivity
Pd(OAc)₂ / SPhosAlkylboronic acidPreferentially at the 2-position (C-I)General principle of reactivity

This table is illustrative and based on the general principles of Suzuki-Miyaura cross-coupling on dihalogenated pyridines. Specific experimental data for this compound was not available in the searched literature.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction provides a direct route for the introduction of alkyne moieties onto the pyridine ring. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high regioselectivity at the more reactive 2-position (C-I bond). This allows for the synthesis of 2-alkynyl-5-bromonicotinaldehydes, which are valuable intermediates for further synthetic manipulations. The Sonogashira coupling is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.org.

Catalyst SystemAlkynePosition of FunctionalizationReference
PdCl₂(PPh₃)₂ / CuI / Et₃NTerminal alkynePreferentially at the 2-position (C-I) wikipedia.orgscirp.org
Pd(PPh₃)₄ / CuI / piperidineTerminal alkynePreferentially at the 2-position (C-I) wikipedia.org

This table is illustrative and based on the general principles of Sonogashira cross-coupling on dihalogenated pyridines. Specific experimental data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines onto the pyridine core wikipedia.orgrsc.org. When applied to this compound, this reaction is anticipated to exhibit high selectivity for the 2-position due to the higher reactivity of the C-I bond nih.gov. This chemoselectivity allows for the synthesis of 2-amino-5-bromonicotinaldehydes, which are important precursors for various biologically active compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance acs.orgresearchgate.net.

Catalyst SystemAminePosition of FunctionalizationReference
Pd₂(dba)₃ / BINAP / NaOtBuPrimary or secondary aminePreferentially at the 2-position (C-I) wikipedia.org
Pd(OAc)₂ / XPhos / Cs₂CO₃Primary or secondary aminePreferentially at the 2-position (C-I) researchgate.net

This table is illustrative and based on the general principles of Buchwald-Hartwig amination on dihalogenated pyridines. Specific experimental data for this compound was not available in the searched literature.

Kumada, Negishi, and Stille Cross-Couplings

While less commonly reported for this specific substrate in the reviewed literature, Kumada, Negishi, and Stille cross-coupling reactions represent additional powerful methods for C-C bond formation. These reactions utilize organomagnesium (Kumada), organozinc (Negishi), and organotin (Stille) reagents, respectively. The general reactivity trend (C-I > C-Br) is expected to hold, allowing for selective functionalization at the 2-position of this compound. These methods offer alternative pathways for introducing a diverse array of organic fragments.

Chemoselective and Regioselective Mono- and Di-Functionalization

The synthetic utility of this compound is significantly enhanced by the ability to perform sequential or iterative cross-coupling reactions nih.gov. By exploiting the differential reactivity of the two halogen atoms, a diverse range of 2,5-disubstituted nicotinaldehydes can be synthesized. A typical strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive iodo-substituted C2 position. The resulting 5-bromo-2-substituted nicotinaldehyde can then undergo a second, distinct cross-coupling reaction at the C5 position. This sequential approach allows for the controlled and predictable introduction of two different functional groups.

For example, an initial Sonogashira coupling at the 2-position could be followed by a Suzuki-Miyaura coupling at the 5-position, leading to a 2-alkynyl-5-arylnicotinaldehyde. The success of such sequential functionalizations relies on the careful selection of catalysts and reaction conditions to ensure that the second coupling step does not affect the newly introduced functional group.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group at the 3-position of the pyridine ring offers a versatile handle for a wide array of chemical transformations. These modifications can be performed before or after the cross-coupling reactions at the 2- and 5-positions, further expanding the molecular diversity that can be achieved from this starting material.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation provides access to nicotinic acid derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This yields (5-bromo-2-iodopyridin-3-yl)methanol (B8401413) derivatives.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the corresponding secondary or tertiary amines.

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, allowing for the extension of the carbon chain at the 3-position.

Henry Reaction: The aldehyde can participate in a Henry reaction with nitroalkanes to form β-nitro alcohols.

Formation of Imines and Hydrazones: The aldehyde readily condenses with primary amines and hydrazines to form the corresponding imines and hydrazones, which can serve as intermediates for further reactions.

The ability to perform these transformations on the aldehyde moiety, in conjunction with the selective cross-coupling reactions at the halogenated positions, makes this compound a highly valuable precursor for the synthesis of a wide range of complex and highly functionalized pyridine derivatives.

Reductions to Primary Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol, (5-bromo-2-iodopyridin-3-yl)methanol, is a fundamental transformation that provides a key intermediate for further functionalization. This conversion is typically achieved with high chemoselectivity using mild hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its excellent selectivity for aldehydes and ketones over other reducible functional groups like esters or amides. wikipedia.orgyoutube.com The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. wikipedia.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. youtube.com Given the mild nature of NaBH₄, the bromo and iodo substituents on the pyridine ring remain unaffected during the reduction.

Table 1: Reduction of this compound

Reagent Solvent Temperature Product Ref.

Oxidations to Carboxylic Acid and Ester Derivatives

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 5-bromo-2-iodonicotinic acid. This transformation is a crucial step in the synthesis of various bioactive molecules and functional materials. Among the numerous methods available for aldehyde oxidation, the Pinnick oxidation stands out for its mild conditions and high tolerance for a wide range of functional groups, making it particularly suitable for multi-functionalized substrates. wikipedia.orgnrochemistry.comsoton.ac.uk

The Pinnick oxidation employs sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions. wikipedia.org The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent. wikipedia.orgnrochemistry.com A key feature of this method is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions. nrochemistry.com This method's compatibility with sensitive functionalities ensures that the bromo and iodo substituents on the pyridine ring are preserved. wikipedia.orgsoton.ac.uk The resulting 5-bromo-2-iodonicotinic acid can be subsequently converted to its corresponding ester derivatives through standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Table 2: Pinnick Oxidation of this compound

Oxidant Scavenger Solvent System Product Ref.

Imine, Oxime, and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form C=N double-bonded structures. These reactions are typically acid-catalyzed and proceed via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. This transformation is often rapid and can be promoted by an acid catalyst to facilitate the dehydration step. masterorganicchemistry.comorganic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. nih.govxisdxjxsu.asia Oximes are highly crystalline compounds and are valuable synthetic intermediates, for example, in the Beckmann rearrangement. nih.govorientjchem.org The reaction is often carried out using hydroxylamine hydrochloride in the presence of a mild base. xisdxjxsu.asia

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. nih.gov Acylhydrazones, formed from the reaction with acid hydrazides, are a particularly important class of compounds with diverse biological activities. nih.gov

These condensation reactions are highly chemoselective for the aldehyde group, leaving the aryl halides untouched.

Table 3: Condensation Reactions of this compound

Reagent Product Type General Conditions Ref.
Primary Amine (R-NH₂) Imine Acid catalyst, removal of water masterorganicchemistry.com
Hydroxylamine (NH₂OH) Oxime Mild base (if using NH₂OH·HCl) nih.gov

Olefination Reactions (Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thereby enabling chain extension and the synthesis of various vinyl-substituted pyridines.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comlibretexts.org The ylide acts as a nucleophile, attacking the aldehyde to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org Furthermore, the byproduct is a water-soluble phosphate (B84403) salt, which simplifies product purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org

Table 4: Horner-Wadsworth-Emmons Olefination Example

Aldehyde Phosphonate Reagent Base Product (major isomer) Ref.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and complexity-generating power. This compound is an excellent substrate for isocyanide-based MCRs, where it serves as the carbonyl component.

Passerini Reaction: This is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction yields an α-acyloxy amide. When this compound is used, it reacts with a chosen carboxylic acid and an isocyanide to produce a complex amide structure bearing the 5-bromo-2-iodopyridinyl moiety at the α-position. wikipedia.org The reaction is believed to proceed through a cyclic, non-ionic transition state. organic-chemistry.org

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This highly convergent reaction leads to the formation of an α-aminoacyl amide derivative. organic-chemistry.org Incorporating this compound into a Ugi reaction allows for the rapid assembly of complex, peptide-like scaffolds. The mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org

Table 5: Ugi Four-Component Reaction (U-4CR) Example

Aldehyde Component Amine Component Carboxylic Acid Component Isocyanide Component Product Type Ref.

Chemo-, Regio-, and Stereoselective Control in Complex Derivatization

The synthetic utility of this compound is greatly enhanced by the ability to control the selectivity of its transformations.

Chemoselectivity: In all the reactions discussed (reduction, oxidation, condensation, olefination, MCRs), the aldehyde group is the most reactive site. Its high electrophilicity and susceptibility to nucleophilic attack allow for transformations to be carried out with excellent chemoselectivity. Mild reagents like NaBH₄ will reduce the aldehyde without affecting the aryl halides. masterorganicchemistry.com Similarly, the conditions for olefination and condensation reactions are specifically tailored to react with the carbonyl group.

Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.com For the derivatization of the aldehyde group itself, regioselectivity is not a primary concern as the reaction occurs at a defined functional group. However, in subsequent reactions involving the pyridine ring (e.g., cross-coupling reactions at the C-Br or C-I bonds), the inherent electronic differences and steric environments of the halogenated positions would dictate high regioselectivity.

Stereoselectivity: This is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Stereocontrol is a key consideration in olefination reactions and MCRs. As noted, the Horner-Wadsworth-Emmons reaction is highly stereoselective, yielding predominantly (E)-alkenes. nrochemistry.com In contrast, the Wittig reaction's stereoselectivity is dependent on the ylide structure. organic-chemistry.org In Passerini and Ugi reactions, the addition to the aldehyde creates a new stereocenter. While the standard reactions are often not stereoselective, asymmetric variants using chiral catalysts or auxiliaries can be employed to achieve enantioselectivity, providing access to specific stereoisomers. broadinstitute.org

Applications of 5 Bromo 2 Iodonicotinaldehyde As a Versatile Synthetic Intermediate

Synthesis of Complex Heterocyclic Ring Systems

The strategic placement of bromine and iodine atoms on the nicotinaldehyde scaffold makes 5-bromo-2-iodonicotinaldehyde an ideal substrate for sequential, chemoselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective functionalization of the 2-position of the pyridine (B92270) ring while leaving the 5-bromo position intact for subsequent transformations.

This stepwise approach is instrumental in the synthesis of highly substituted and fused pyridine ring systems. For instance, a Sonogashira coupling at the 2-position can introduce an alkyne functionality, which can then undergo intramolecular cyclization reactions to form various fused heterocyclic systems, such as thieno[3,2-b]pyridines or furo[3,2-b]pyridines. Subsequently, the remaining bromo group at the 5-position can be subjected to another cross-coupling reaction to introduce further diversity, leading to the creation of complex, polycyclic aromatic systems with tailored electronic and steric properties.

Reaction TypePosition of Initial ReactionRetained Halogen for Second ReactionPotential Fused Heterocycle
Suzuki Coupling2-position (Iodo)5-position (Bromo)Bi-aryl Pyridine Derivatives
Sonogashira Coupling2-position (Iodo)5-position (Bromo)Thieno[3,2-b]pyridines, Furo[3,2-b]pyridines
Heck Coupling2-position (Iodo)5-position (Bromo)Stilbene-like Pyridine Derivatives
Buchwald-Hartwig Amination2-position (Iodo)5-position (Bromo)Amino-substituted Pyridines

Design and Preparation of Advanced Pharmaceutical Scaffolds and Precursors

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of novel pharmaceutical scaffolds and precursors.

The aldehyde functionality of this compound provides a handle for a variety of classical organic transformations, including reductive amination, Wittig reactions, and condensations, to build side chains and introduce new functional groups. The chemoselective functionalization of the two halogen atoms allows for the precise construction of 2,3,5-trisubstituted pyridine derivatives, which are key components of many biologically active molecules. For example, a Suzuki coupling at the 2-position, followed by a subsequent coupling at the 5-position, can generate complex bi-aryl or heteroaryl-aryl pyridine structures that are often found in kinase inhibitors and other targeted therapies.

In the process of drug discovery, lead optimization involves the systematic modification of a promising compound to enhance its potency, selectivity, and pharmacokinetic profile. The modular nature of synthesis using this compound is highly advantageous in this context. By systematically varying the coupling partners in sequential cross-coupling reactions, chemists can rapidly generate libraries of analogues with diverse substitutions at the 2- and 5-positions of the pyridine ring. This parallel synthesis approach accelerates the exploration of the structure-activity relationship (SAR) and facilitates the identification of drug candidates with improved therapeutic properties.

Synthetic StepPurpose in Drug DiscoveryExample Transformation
Initial Functionalization (C-I) Introduction of core scaffold elementsSuzuki coupling with a boronic acid to introduce an aryl group.
Second Functionalization (C-Br) Exploration of SAR at a different vectorSonogashira coupling with a terminal alkyne to introduce a linear moiety.
Aldehyde Modification Attachment of solubilizing or target-binding groupsReductive amination with a primary amine to introduce a side chain.

Role in Materials Science and Functional Materials Synthesis

The unique electronic properties of the pyridine ring, combined with the ability to introduce various substituents through cross-coupling reactions, make this compound a promising precursor for the synthesis of functional organic materials.

Conjugated polymers and oligomers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dihalo-substituted nature of this compound allows it to be used as a monomer in polymerization reactions. For example, Yamamoto or Suzuki polycondensation reactions can be employed to create novel pyridine-containing conjugated polymers. The aldehyde group can be further modified post-polymerization to fine-tune the material's properties or to attach it to surfaces. The incorporation of the electron-deficient pyridine ring into a polymer backbone can significantly influence its electronic properties, such as its electron affinity and charge transport characteristics.

The ability to construct complex, extended π-systems from this compound makes it a valuable building block for the synthesis of molecules with interesting photophysical properties. By introducing fluorescent or chromophoric groups through cross-coupling reactions, novel dyes and fluorescent probes can be synthesized. The pyridine nitrogen atom can also act as a binding site for metal ions, making it a potential component in the design of chemosensors. The aldehyde group can be used to anchor these functional molecules to surfaces or to incorporate them into larger supramolecular assemblies for sensing applications.

Material ClassSynthetic StrategyPotential Application
Conjugated PolymersSuzuki or Stille PolycondensationOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Functional DyesSequential Sonogashira and Suzuki CouplingsDye-Sensitized Solar Cells (DSSCs)
Fluorescent SensorsIntroduction of a fluorophore and a binding siteDetection of metal ions or other analytes

Utility in Agrochemical and Specialty Chemical Development

There is currently a lack of specific, publicly available research detailing the utility of this compound in the development of agrochemicals and specialty chemicals. While substituted pyridines are a known class of compounds with applications in agriculture, the direct synthetic lineage from this particular starting material to a commercial or developmental agrochemical product is not documented in the reviewed literature.

Similarly, in the realm of specialty chemicals, which include materials with unique performance characteristics such as electronic materials or polymers, there are no specific examples of this compound being utilized as a key building block. The potential for this compound to act as a precursor is implicit in its structure; for instance, the aldehyde could be used for polymer functionalization, and the halogenated sites could undergo various cross-coupling reactions to build more complex molecules. However, concrete research findings to this effect are not presently available.

Table 1: Potential (but currently undocumented) transformations of this compound for Agrochemical and Specialty Chemical Synthesis

Functional GroupPotential Reaction TypePotential Product Class
AldehydeReductive aminationSubstituted pyridyl amines
AldehydeWittig reactionVinyl-substituted pyridines
AldehydeCondensation reactionsSchiff bases, polymers
Bromo/IodoSuzuki couplingBipyridines, aryl-substituted pyridines
Bromo/IodoSonogashira couplingAlkynyl-substituted pyridines
Bromo/IodoBuchwald-Hartwig aminationAmino-substituted pyridines

This table is illustrative of the theoretical potential of the compound and is not based on documented applications of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Iodonicotinaldehyde

Density Functional Theory (DFT) Studies on Molecular Structure, Conformation, and Energetics

Table 1: Hypothetical DFT Geometric Parameters for 5-Bromo-2-iodonicotinaldehyde (Data Not Available)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-I Data Not Available
C5-Br Data Not Available
C3-C4 Data Not Available
N1-C2-C3 Data Not Available
C4-C5-Br Data Not Available

Prediction of Reactivity and Regioselectivity through Electronic Structure Calculations

The reactivity and regioselectivity of this compound have not been investigated using electronic structure calculations. Computational methods are essential for identifying the most likely sites for nucleophilic or electrophilic attack. The absence of these calculations means that there is no theoretical data on how the electron-withdrawing effects of the halogen and aldehyde groups influence the reactivity of the pyridine (B92270) ring.

Transition State Analysis and Mechanistic Elucidation of Key Transformations

No computational studies have been performed to analyze the transition states or elucidate the mechanisms of chemical reactions involving this compound. Theoretical investigations are pivotal in mapping reaction pathways, calculating activation energies, and understanding the step-by-step processes of chemical transformations. Without such studies, the mechanistic details of reactions such as nucleophilic substitution or cross-coupling at the iodo or bromo positions remain purely speculative.

Quantum Chemical Calculations of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of this compound have not been characterized by quantum chemical calculations. Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map is fundamental to understanding the molecule's electronic behavior, including its light-absorbing properties and non-covalent interactions.

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available)

Property Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available

In Silico Screening and Ligand Design Studies (e.g., for novel biological probes)

There is no evidence of this compound being utilized in in silico screening or as a scaffold in ligand design studies for the development of novel biological probes or therapeutic agents. The potential of this molecule in medicinal chemistry or materials science remains unexplored from a computational standpoint.

Emerging Research Directions and Future Perspectives for 5 Bromo 2 Iodonicotinaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 5-Bromo-2-iodonicotinaldehyde and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This precise control can lead to higher yields, cleaner reaction profiles, and the ability to safely handle hazardous reagents or intermediates. For the synthesis of substituted pyridines, flow chemistry has been shown to accelerate reactions, reduce reaction times from hours to minutes, and facilitate multi-step sequences in a single, uninterrupted process. acs.orgmdpi.com The Bohlmann–Rahtz pyridine (B92270) synthesis, for instance, can be performed in a single step in a microwave flow reactor without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This approach minimizes waste and enhances process efficiency, aligning with the principles of green chemistry.

Automated Synthesis: Automated synthesis platforms, often integrated with artificial intelligence and robotics, are revolutionizing chemical discovery by accelerating the design-build-test-learn cycle. youtube.com These systems can perform a wide range of reactions, including the formation of N-heterocycles, reductive aminations, and cross-coupling reactions, all of which are relevant to the modification of this compound. merckmillipore.com By using pre-filled reagent cartridges and robotic handling, automated platforms enable high-throughput experimentation and the rapid generation of compound libraries for drug discovery and materials science. researchgate.netnih.gov This technology allows chemists to focus on designing molecules rather than the manual process of synthesis, dramatically accelerating the pace of innovation. youtube.com

Table 1: Comparison of Batch Processing vs. Flow Chemistry for Nicotinaldehyde Derivative Synthesis

Feature Batch Processing Flow Chemistry
Process Control Limited control over temperature gradients and mixing. Precise control over temperature, pressure, and mixing.
Safety Higher risk with exothermic reactions and hazardous materials. Enhanced safety due to small reaction volumes and better heat transfer.
Scalability Challenging; often requires re-optimization of conditions. Simpler scale-up by running the system for longer periods.
Efficiency Can be slower with lower yields and more side products. Faster reactions, often with higher yields and improved purity.
Integration Difficult to integrate multiple reaction steps. Easily allows for multi-step, continuous synthetic sequences. acs.org

Applications in Photoredox Catalysis and Electrosynthesis

The unique electronic properties and reactive halogen substituents of this compound make it a prime candidate for emerging synthetic methods like photoredox catalysis and electrosynthesis. These techniques utilize light or electricity to drive chemical reactions, often under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates that can participate in a wide range of chemical transformations. researchgate.net This strategy is particularly effective for the C–H functionalization of electron-deficient heteroarenes like pyridines. nih.gov The bromo and iodo groups on this compound can serve as precursors for aryl radicals under photoredox conditions, enabling cross-coupling reactions without the need for traditional metal catalysts. Furthermore, the pyridine ring itself can be functionalized directly. Minisci-type reactions, which add carbon-centered radicals to the pyridine ring, can be achieved using photocatalysis under mild conditions, offering a direct route to introduce complex alkyl groups. nih.gov

Electrosynthesis: Electrosynthesis offers a sustainable alternative to conventional chemical synthesis by using electricity to mediate redox reactions, thereby reducing the reliance on chemical oxidants and reductants. The electrochemical reduction of pyridine derivatives has been shown to produce valuable intermediates like dihydropyridines. wikipedia.org For this compound, electrochemical methods could be employed for the selective reduction of the aldehyde or the pyridine ring. Anodic oxidation can also be used to synthesize pyridines from dihydropyridine (B1217469) precursors. researchgate.net The field of electrosynthesis is advancing to allow for complex cascade reactions, where multiple bonds are formed in a single operation, a strategy that could be applied to build intricate molecular frameworks from nicotinaldehyde derivatives. researchgate.netrsc.org

Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. wikipedia.org Derivatives of this compound are well-suited for creating such assemblies due to the presence of multiple sites for non-covalent interactions.

The key interactions that can be exploited include:

Halogen Bonding: The iodine and bromine atoms on the pyridine ring can act as halogen bond donors. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base, and it has emerged as a powerful tool for constructing supramolecular architectures and in crystal engineering. nih.govbeilstein-journals.org

π–π Stacking: The electron-deficient pyridine ring can participate in π–π stacking interactions with electron-rich aromatic systems. These interactions are crucial for the formation of discrete, stacked aggregates and play a significant role in the self-assembly of many organic materials. nih.gov

Hydrogen Bonding and Metal Coordination: The aldehyde group can be converted into other functional groups, such as imines or alcohols, which can participate in hydrogen bonding. The pyridine nitrogen is a classic ligand for metal coordination, allowing for the self-assembly of complex metallo-supramolecular structures like helicates and rings. nih.govresearchgate.net

By modifying the core structure of this compound, it is possible to design molecules that self-assemble into nanostructures like vesicles, fibers, or tubes, which have potential applications in drug delivery and materials science. researchgate.netrsc.org

Bio-conjugation and Chemical Biology Applications

The functional groups of this compound provide a versatile platform for applications in chemical biology, particularly in the labeling of biomolecules and the development of chemical probes.

The aldehyde group is a key functional handle for bio-conjugation . It can react with amine nucleophiles, such as aminooxy or hydrazide groups, in a chemoselective manner to form stable oxime or hydrazone linkages. acs.org This reaction is considered bioorthogonal, meaning it proceeds in a biological environment without interfering with native cellular processes. libretexts.org This makes the compound a valuable tool for attaching probes, tags, or drugs to specific sites on proteins or other biomolecules. nih.gov

The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov Pyridine derivatives are used as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net Consequently, derivatives of this compound could be explored as new therapeutic agents or as scaffolds for developing chemical probes to study biological targets. The imidazo[1,5-a]pyridine scaffold, for example, which can be synthesized from pyridine-2-carboxaldehydes, is used to create fluorescent probes for applications in chemical biology. documentsdelivered.com

Table 2: Potential Bio-conjugation Reactions for this compound

Reactant Functional Group Linkage Formed Reaction Type Key Features
Hydrazine (B178648)/Hydrazide Hydrazone Bioorthogonal Ligation Rapid, high-yielding reaction under ambient conditions. acs.org
Aminooxy Oxime Bioorthogonal Ligation Forms a stable C=N bond, widely used for labeling. libretexts.org
Primary Amine (e.g., Lysine) Imine (Schiff Base) Covalent, Reversible Forms a dynamic covalent bond, useful for probes. nih.gov

Sustainable Manufacturing and Circular Economy Principles for Nicotinaldehyde Derivatives

The future of chemical manufacturing is increasingly focused on sustainability and the principles of the circular economy. This involves designing products and processes that minimize waste, reduce environmental impact, and keep materials in use for as long as possible. cefic.org

Green Chemistry in Manufacturing: The principles of green chemistry can be applied to the synthesis and lifecycle of nicotinaldehyde derivatives. This includes:

Waste Prevention: Optimizing reactions to maximize atom economy and reduce the formation of byproducts. insightssuccessmagazine.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. insightssuccessmagazine.comtechsciresearch.com

Energy Efficiency: Utilizing methods like flow chemistry, microwave synthesis, or biocatalysis to conduct reactions at lower temperatures and pressures, thereby reducing energy consumption. techsciresearch.comacsgcipr.org

Use of Renewable Feedstocks: Exploring bio-based routes to synthesize the pyridine core, moving away from petrochemical sources. insightssuccessmagazine.com

Circular Economy Principles: A circular economy aims to eliminate the "take-make-dispose" model by designing products for durability, reuse, and recycling. kochmodular.comtcs.com For specialty chemicals like nicotinaldehyde derivatives, this could involve:

Designing for Recyclability: Developing derivatives that can be easily broken down into their constituent building blocks after their useful life, allowing the core nicotinaldehyde structure to be recovered and reused.

Waste Valorization: Treating byproducts from the synthesis not as waste, but as potential raw materials for other chemical processes. tcs.com

Product as a Service: In some chemical industry models, companies are exploring leasing chemicals like solvents. The provider applies the chemical, then recaptures and purifies it for reuse, creating a closed-loop system. cefic.org

By integrating these sustainable practices, the chemical industry can continue to innovate with molecules like this compound while minimizing its environmental footprint and contributing to a more resilient and circular economy. pharmaceutical-technology.comabpi.org.ukstrategicallies.co.ukchemiehoch3.de

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-iodonicotinaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves halogenation and formylation of nicotinaldehyde derivatives. A plausible route starts with 2-iodonicotinaldehyde, followed by regioselective bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Optimization involves varying temperature (40–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry to maximize yield. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 8.0–8.5 ppm for pyridine ring). 13^{13}C NMR confirms carbonyl (δ ~190 ppm) and halogenated carbons.
  • IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm1^{-1}) and C-Br/C-I bonds (500–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 310.82 for C6_6H3_3BrINO).
  • Elemental Analysis : Confirms stoichiometric Br/I ratios. Cross-referencing with NIST databases ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep in amber glass vials at 2–8°C to prevent degradation.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration or approved chemical neutralization.
    Safety Data Sheets (SDS) for analogous bromo/iodo aldehydes recommend emergency procedures for spills (e.g., adsorption with inert material) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and intermediates for bromination/formylation steps. Software like Gaussian or ORCA predicts regioselectivity by comparing activation energies for bromination at C5 vs. competing positions. Molecular docking studies (AutoDock Vina) assess steric effects in catalytic systems. Literature workflows suggest validating computational results with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for halogenated nicotinaldehyde derivatives?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 1^1H-13^{13}C HSQC NMR to assign ambiguous peaks.
  • Isotopic Labeling : Use 12^{12}C/13^{13}C-labeled precursors to distinguish overlapping signals.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., halogen positioning) via single-crystal diffraction.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange.
    Discrepancies in IR carbonyl peaks may arise from solvent polarity; replicate measurements in DCM vs. DMSO .

Q. How can this compound serve as a precursor in heterocyclic chemistry?

  • Methodological Answer : The aldehyde group enables condensation reactions to form Schiff bases (with amines) or hydrazones (with hydrazines), useful in synthesizing pyridine-fused heterocycles (e.g., imidazopyridines). The iodine substituent facilitates cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce aryl/vinyl groups. Case studies show its use in preparing kinase inhibitors via Pd-catalyzed coupling .

Q. What experimental design principles apply to studying the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • DOE Approach : Vary pH (2–12), temperature (25–60°C), and time (0–72 hrs) in a factorial design.
  • Analytical Methods : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification.
  • Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}).
  • Buffer Selection : Use phosphate (pH 2–7.4) and borate (pH 8–10) buffers to avoid metal ion interference.
    Stability studies of related aldehydes indicate susceptibility to nucleophilic attack at acidic pH .

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-iodonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodonicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.